molecular formula C17H11ClN2O B8779917 1-Chloro-6-methoxy-4-phenylisoquinoline-3-carbonitrile CAS No. 849546-10-7

1-Chloro-6-methoxy-4-phenylisoquinoline-3-carbonitrile

Cat. No. B8779917
M. Wt: 294.7 g/mol
InChI Key: FLQJHOIXTDWJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-methoxy-4-phenylisoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C17H11ClN2O and its molecular weight is 294.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-6-methoxy-4-phenylisoquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-6-methoxy-4-phenylisoquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

849546-10-7

Product Name

1-Chloro-6-methoxy-4-phenylisoquinoline-3-carbonitrile

Molecular Formula

C17H11ClN2O

Molecular Weight

294.7 g/mol

IUPAC Name

1-chloro-6-methoxy-4-phenylisoquinoline-3-carbonitrile

InChI

InChI=1S/C17H11ClN2O/c1-21-12-7-8-13-14(9-12)16(11-5-3-2-4-6-11)15(10-19)20-17(13)18/h2-9H,1H3

InChI Key

FLQJHOIXTDWJOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=C2C3=CC=CC=C3)C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-methoxy-1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carbonitrile (200 mg) and POCl3 (10 mL) was heated to 90 C for 18 h. The reaction was concentrated, and the residue was dissolve in EtOAc, cooled to 0 C, and quenched by careful addition of saturated aqueous sodium bicarbonate. The mixture was partitioned between saturated aqueous sodium bicarbonate and EtOAc. The aqueous solution was washed twice with EtOAc. The combined organic solutions were dried (Na2SO4) and concentrated. Flash chromatography (25 g silica, 3-30% EA/hex) gave a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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